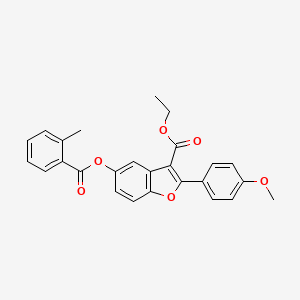
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family.
Métodos De Preparación
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-(4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often require refluxing the mixture under an inert atmosphere to ensure the completion of the esterification process .
Análisis De Reacciones Químicas
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities, such as anti-tumor and anti-viral properties, make it a subject of interest in biological research.
Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anti-cancer effects .
Comparación Con Compuestos Similares
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid: This compound lacks the ethyl ester and 2-methylbenzoyloxy groups, making it less complex and potentially less active biologically.
5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylic acid: This compound lacks the ethyl ester and 4-methoxyphenyl groups, which may affect its biological activities and chemical properties.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C26H22O6 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H22O6/c1-4-30-26(28)23-21-15-19(31-25(27)20-8-6-5-7-16(20)2)13-14-22(21)32-24(23)17-9-11-18(29-3)12-10-17/h5-15H,4H2,1-3H3 |
Clave InChI |
HVHHVFBQULMNCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11607273.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11607276.png)
![3',5'-Diethyl 6'-amino-2-oxo-2'-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11607277.png)
![4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid](/img/structure/B11607288.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11607298.png)
![2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11607317.png)
![3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B11607319.png)
![2-(3-Ethoxy-4-propoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11607321.png)
![1-[(4-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11607322.png)
![4-(4-bromophenyl)-1-(butan-2-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11607323.png)
![2-Chloro-6-ethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11607328.png)
![1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11607331.png)
![2-{5-(4-methoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole](/img/structure/B11607349.png)
![2-{[(Pyrimidin-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11607350.png)
